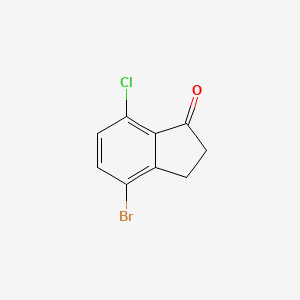

4-Bromo-7-chloro-1-indanone

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

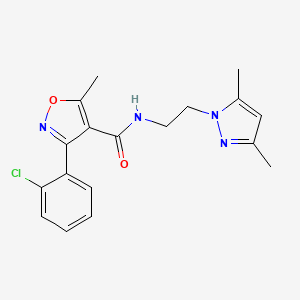

4-Bromo-7-chloro-1-indanone is a chemical compound with the molecular formula C9H6BrClO . It is a derivative of indanone, which is a type of ketone . It is used in various chemical reactions and has potential applications in the field of medicine and agriculture .

Synthesis Analysis

The synthesis of 4-chloro-1-indanone, a related compound, has been investigated in several studies . The process typically involves the bromination of the compound under various conditions, which occurs in the cyclopentanone ring, producing mono- and dibromo derivatives . Cyanation of 2-bromo-4-chloro-1-indanone followed by reduction can yield (4-chloro-2, 3-dihydro-1H-indene-2-yl)methanamine .Molecular Structure Analysis

The molecular structure of this compound consists of a nine-carbon ring structure with a bromine atom attached at the 4th position and a chlorine atom at the 7th position . The compound also contains a ketone functional group .Chemical Reactions Analysis

This compound can undergo various chemical reactions. For instance, it can be used to prepare N’-indanyl-N-benzopyrazolyl ureas as TRPV1 antagonists for use as analgesics . It can also be used to synthesize 1,4-dihydroindeno [1,2-c]pyrazoles as KDR kinase inhibitors .Physical And Chemical Properties Analysis

This compound appears as a crystalline powder . It has a melting point range of 94°C to 98°C . The average mass of the compound is 245.500 Da, and its monoisotopic mass is 243.929047 Da .Wissenschaftliche Forschungsanwendungen

Synthesis and Chemical Reactions

Selective Bromination and Synthesis : A study by Jasouri et al. (2010) explored the selective bromination of 4-chloro-1-indanone and its subsequent reactions. Bromination under various conditions led to the production of mono- and dibromo derivatives. These derivatives were further utilized in synthesis reactions, showcasing the compound's utility in creating complex molecules (Jasouri et al., 2010).

Precursor for Carbon Nanotube Templates : Another significant application involves the use of 4-bromo-1-indanone as a precursor in the synthesis of a basket-shaped hydrocarbon, which could serve as a template for carbon [6,6]nanotubes. This demonstrates the compound's potential in nanotechnology and materials science (Cui et al., 2010).

Materials Science and Polymer Research

- Polymer Solar Cells : In the field of materials science, 4-Bromo-7-chloro-1-indanone has been utilized in the development of polymer solar cells. Wan et al. (2020) synthesized a dihalogenated 1,1-dicyanomethylene-3-indanone derivative using this compound. The resulting materials exhibited promising properties for use in polymer solar cells, indicating the potential of this compound in renewable energy technologies (Wan et al., 2020).

Organic Light-Emitting Diodes (OLEDs)

- White Light Generation in OLEDs : Tang et al. (2011) demonstrated the use of 7-hydroxy-1-indanone derivatives, chemically modified from this compound, for white light generation in a single excited-state intramolecular proton transfer (ESIPT) system. This application highlights the compound's relevance in the development of advanced lighting and display technologies (Tang et al., 2011).

Wirkmechanismus

Target of Action

1-indanone derivatives, a class to which 4-bromo-7-chloro-1-indanone belongs, have been found to exhibit a broad range of biological activities . They have been used as antiviral, anti-inflammatory, analgesic, antimalarial, antibacterial, and anticancer compounds .

Mode of Action

Given the broad range of biological activities associated with 1-indanone derivatives, it’s likely that this compound interacts with multiple targets, leading to various changes at the molecular and cellular levels .

Biochemical Pathways

Given the wide range of biological activities associated with 1-indanone derivatives, it can be inferred that this compound may affect multiple biochemical pathways, leading to various downstream effects .

Result of Action

1-indanone derivatives have been found to exhibit cytotoxicity against various human cancer cell lines , suggesting that this compound may have similar effects.

Safety and Hazards

Zukünftige Richtungen

The future directions for the use of 4-Bromo-7-chloro-1-indanone could involve further exploration of its potential applications in medicine and agriculture, given the biological activity of related 1-indanone derivatives . More research could also be conducted to optimize its synthesis and understand its mechanism of action .

Eigenschaften

IUPAC Name |

4-bromo-7-chloro-2,3-dihydroinden-1-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6BrClO/c10-6-2-3-7(11)9-5(6)1-4-8(9)12/h2-3H,1,4H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MILQBZVMFHXNNO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)C2=C(C=CC(=C21)Br)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6BrClO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.50 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[(3,4-dimethylphenyl)sulfonyl]thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5(4H)-one](/img/structure/B2728133.png)

![Methyl 4-[(5-methyl-3-nitro-1H-pyrazol-1-yl)methyl]benzoate](/img/structure/B2728138.png)

![2-[(4-chlorophenyl)sulfanyl]-N-(1-cyano-1-cyclopropylethyl)acetamide](/img/structure/B2728139.png)

![6-[[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy]-7-methylisoquinoline](/img/structure/B2728145.png)

![2-[3-(3-chlorophenyl)-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl]-N-(2-ethyl-6-methylphenyl)acetamide](/img/structure/B2728149.png)

![Ethyl 4-cyano-3-methyl-5-[(4-phenylbenzoyl)amino]thiophene-2-carboxylate](/img/structure/B2728153.png)